

# Total Synthesis of Myceliothermophin E: A Technical Guide

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## Compound of Interest

Compound Name: **Myceliothermophin E**

Cat. No.: **B1261117**

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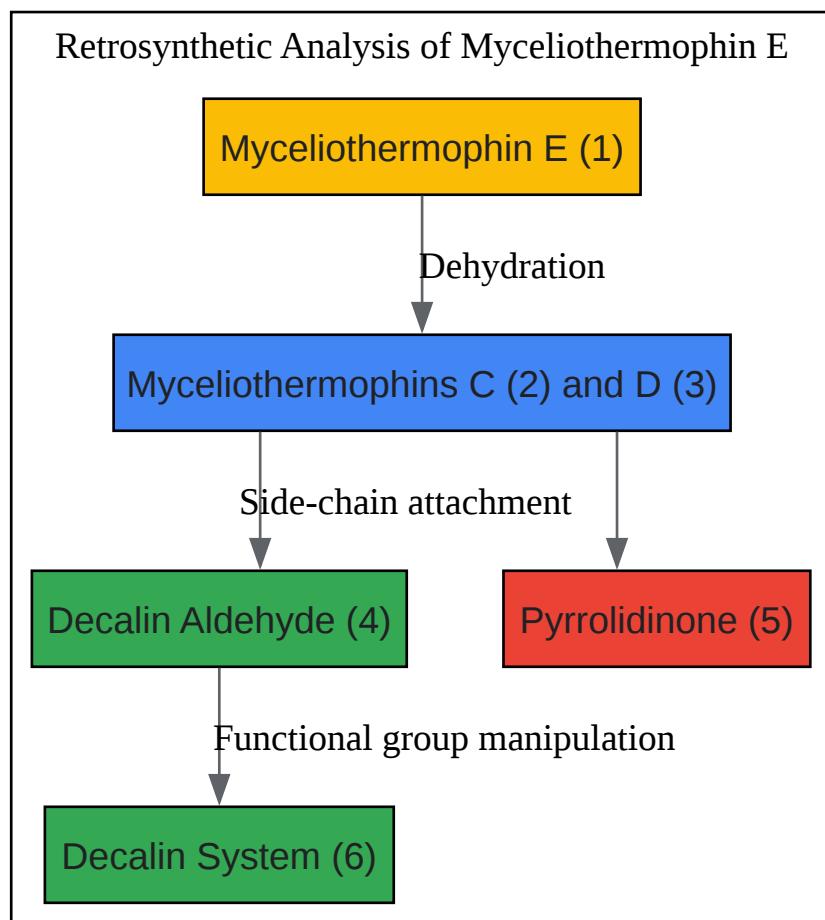
For Researchers, Scientists, and Drug Development Professionals

**Myceliothermophin E**, a polyketide natural product, has garnered attention within the scientific community due to its cytotoxic properties against various human cancer cell lines. This technical guide provides an in-depth overview of the total synthesis of **Myceliothermophin E**, with a focus on the synthetic strategies and experimental methodologies developed by Nicolaou and coworkers. This convergent approach is highlighted by a key cascade reaction to construct the trans-fused decalin core and a late-stage divergent strategy to access **Myceliothermophin E** and its analogues.

## Retrosynthetic Analysis

The synthetic plan for **Myceliothermophin E** (1) originates from a retrosynthetic disconnection that simplifies the complex natural product into more readily available starting materials. The core of this strategy involves a convergent assembly of two key fragments: the decalin aldehyde system (4) and the pyrrolidinone moiety (5).

**Myceliothermophin E** (1) is envisioned to be accessible from its congeners, **Myceliothermophin C** (2) and **D** (3), through a dehydration reaction. These precursors, in turn, are designed to be synthesized from a common intermediate via the attachment of the pyrrolidinone side chain. The crucial trans-fused decalin aldehyde (4) is traced back to a simpler decalin system (6), which can be constructed through a strategic cascade reaction. This cascade approach offers an efficient alternative to traditional methods like the Diels-Alder reaction for assembling such polycyclic systems.

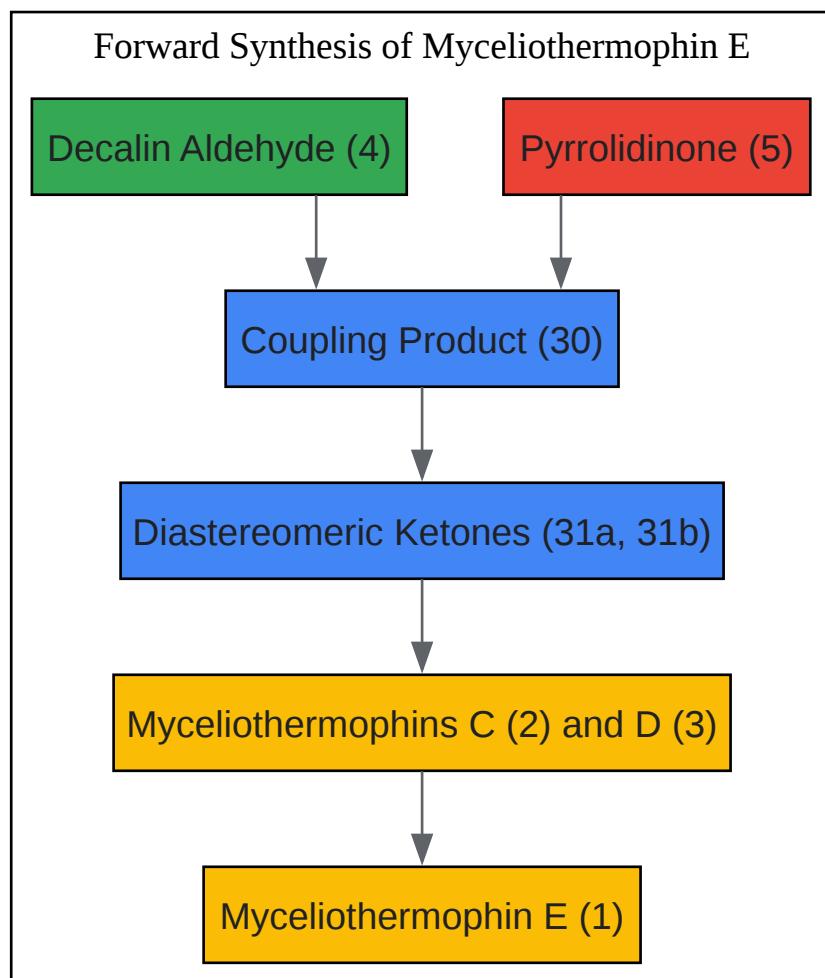


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Caption: Retrosynthesis of **Myceliothermophin E**.

## Total Synthesis Pathway

The forward synthesis of **Myceliothermophin E** is a convergent process that unites the decalin and pyrrolidinone fragments, followed by a series of transformations to yield the final natural product. The synthesis culminates in a late-stage divergence that allows for the formation of Myceliothermophins C and D, which can then be converted to **Myceliothermophin E**.



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Caption: Convergent forward synthesis pathway.

## Quantitative Data Summary

The following table summarizes the yields for the key synthetic steps in the total synthesis of **Myceliothermophin E** and its immediate precursors.

Step	Reactants	Product(s)	Yield (%)
Aldol Addition	Decalin Aldehyde (4), Pyrrolidinone (5), LDA	Alcohol (30)	85
Oxidation	Alcohol (30), Dess- Martin Periodinane (DMP)	Ketones (31a, 31b)	90
Phenylselenylation & Elimination	Ketones (31a, 31b), NaH, PhSeCl, then NaIO <sub>4</sub>	Enones	78 (2 steps)
Teoc Deprotection	Enones, TBAF:AcOH	Myceliothermophins C (2) and D (3)	92
Dehydration	Myceliothermophin C (2) or D (3), aq. HF	Myceliothermophin E (1)	81

## Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of **Myceliothermophin E** are provided below.

### Aldol Addition of Decalin Aldehyde (4) and Pyrrolidinone (5)

To a solution of the pyrrolidinone fragment (5) in anhydrous tetrahydrofuran (THF) at -78 °C is added lithium diisopropylamide (LDA) (1.0 equivalent). After stirring for a specified period, a solution of the decalin aldehyde (4) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 0.5 hours. The reaction is then quenched and worked up to afford the alcohol product (30) as a mixture of four diastereomers.<sup>[1]</sup>

### Oxidation of Alcohol (30) to Ketones (31a, 31b)

The mixture of diastereomeric alcohols (30) is dissolved in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>). Dess-Martin periodinane (DMP) (5.0 equivalents) is added, and the reaction mixture is stirred at 25 °C for 6 hours.<sup>[1]</sup> Following completion, the reaction is quenched and purified by chromatography to yield the diastereomeric ketones (31a) and (31b) in a roughly 1:1 ratio.<sup>[1]</sup>

## Phenylselenylation and Oxidative Elimination

The separated ketones (31a or 31b) are subjected to a two-step sequence. First, the ketone is treated with sodium hydride (NaH) (1.1 equivalents) in THF at 25 °C for 30 minutes, followed by the addition of phenylselenyl chloride (PhSeCl) (1.0 equivalent) at -78 °C for 30 minutes. The resulting  $\alpha$ -phenylselenyl ketone is then oxidized with sodium periodate (NaIO<sub>4</sub>) (2.0 equivalents) in acetonitrile at 25 °C for 2 hours to induce syn-elimination and afford the corresponding enone.<sup>[1]</sup>

## Teoc Deprotection to Yield Myceliothermophins C (2) and D (3)

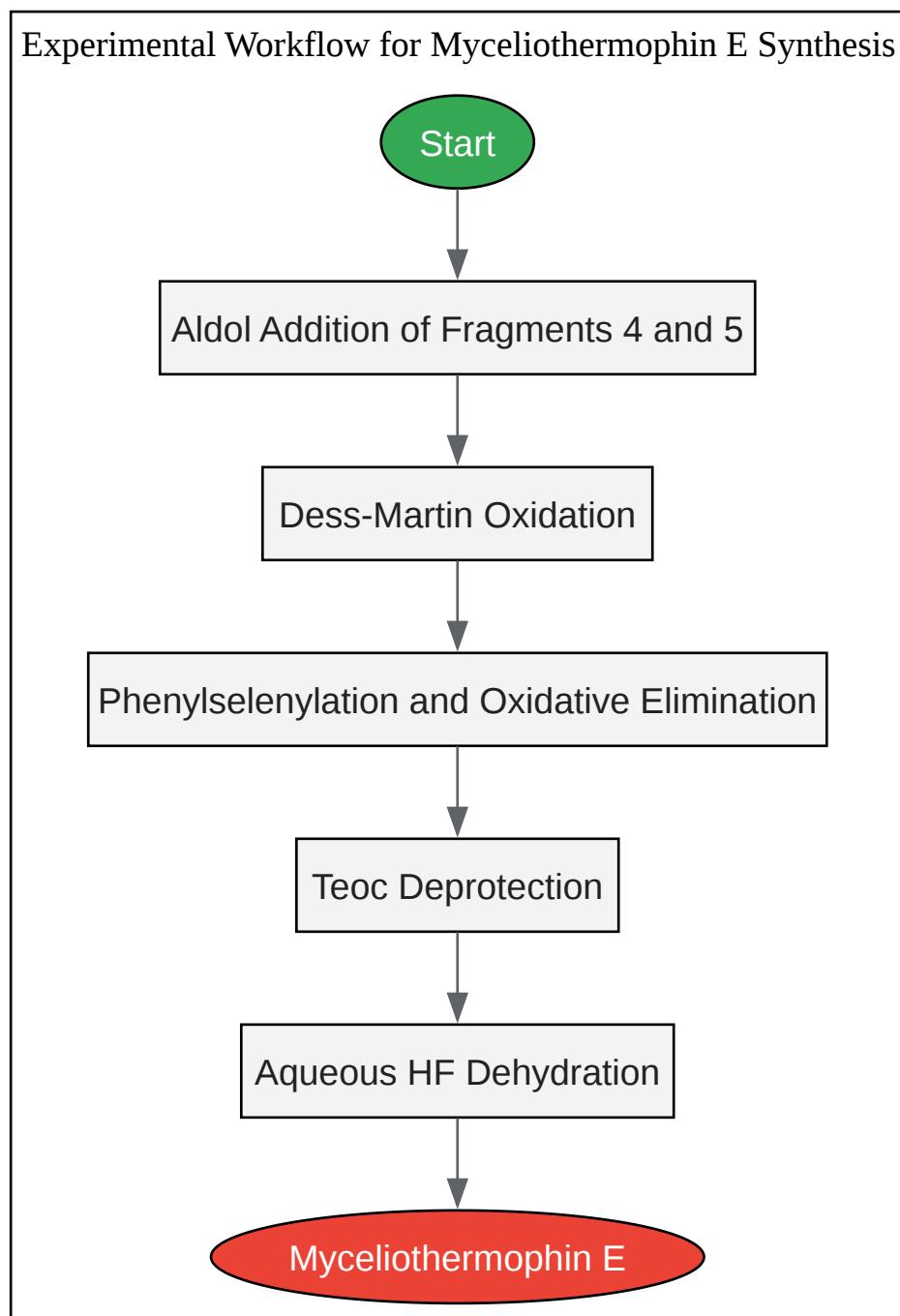
The Teoc-protected enone is dissolved in THF. A solution of tetrabutylammonium fluoride (TBAF) and acetic acid (AcOH) (1:1, 2.0 equivalents) is added at 0 °C. The reaction is allowed to warm to 25 °C and stirred for 5 hours.<sup>[1]</sup> After workup and purification, the corresponding Myceliothermophin C (2) or D (3) is obtained.

## Dehydration to Myceliothermophin E (1)

Either Myceliothermophin C (2) or D (3) is dissolved in acetonitrile. Aqueous hydrofluoric acid (47% aq. HF) is added at 0 °C, and the mixture is warmed to 25 °C and stirred for 2 hours. The reaction is then carefully quenched and purified to yield **Myceliothermophin E (1)**.

## Logical Workflow for the Synthesis of Myceliothermophin E

The overall workflow for the total synthesis of **Myceliothermophin E** is a logical progression from the key fragments to the final natural product, involving a crucial coupling step followed by a series of functional group manipulations and a final dehydration.



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Caption: Stepwise experimental workflow.

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## References

- 1. Total Synthesis of Myceliothermophins C, D and E - PMC [pmc.ncbi.nlm.nih.gov]
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